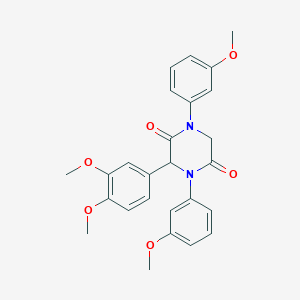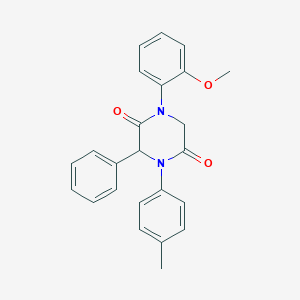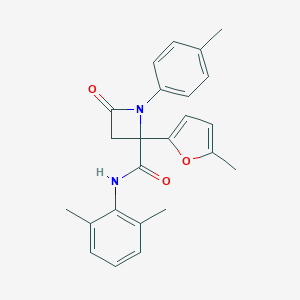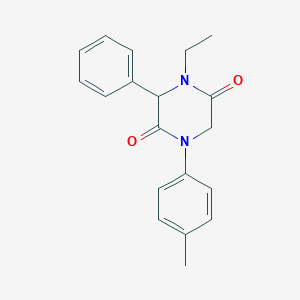
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by targeting and inhibiting specific enzymes involved in the growth and spread of cancer cells.
作用機序
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes play a key role in the growth and survival of cancer cells, and by inhibiting their activity, this compound can prevent the cells from proliferating and spreading.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK and ITK activity, the induction of apoptosis (programmed cell death), and the suppression of cytokine production. These effects are thought to contribute to the drug's anti-cancer activity.
実験室実験の利点と制限
One of the main advantages of 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is its specificity for BTK and ITK, which makes it a potentially effective treatment for cancers that are driven by these enzymes. However, like all drugs, this compound has certain limitations, including the potential for off-target effects, toxicity, and resistance.
将来の方向性
There are several potential future directions for research on 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, including:
1. Investigating its potential as a treatment for other types of cancer, such as solid tumors.
2. Developing combination therapies that incorporate this compound with other drugs to enhance its efficacy.
3. Exploring its potential use in combination with immunotherapy to enhance the immune response against cancer cells.
4. Investigating the mechanisms of resistance to this compound and developing strategies to overcome it.
Conclusion:
Overall, this compound is a promising new drug that has shown potential as a treatment for various types of cancer. Its specificity for BTK and ITK makes it a potentially effective treatment for cancers that are driven by these enzymes, and there are several potential future directions for research on this drug. However, further studies are needed to fully understand its efficacy, safety, and potential limitations.
合成法
The synthesis of 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves several steps, starting with the reaction between 3,5-dimethylphenylamine and 4-methoxybenzaldehyde to form an intermediate compound. This is then reacted with 4-methylphenylhydrazine to form the final product, which is purified using column chromatography.
科学的研究の応用
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been the subject of several scientific studies, which have investigated its potential as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that this compound can effectively inhibit the growth and spread of cancer cells, both in vitro and in vivo.
特性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
4-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-5-9-21(10-6-17)27-16-24(29)28(22-14-18(2)13-19(3)15-22)25(26(27)30)20-7-11-23(31-4)12-8-20/h5-15,25H,16H2,1-4H3 |
InChIキー |
DQFKMVUHFHBASP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=CC(=C4)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)

![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)



![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)



